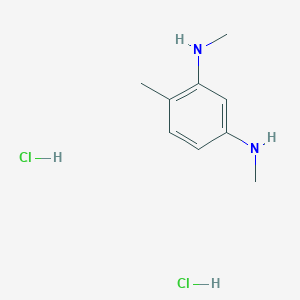
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a nitrile group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by the introduction of the fluorine and nitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The nitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated synthesis platforms are also employed to streamline the production process .
化学反应分析
Types of Reactions
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-fluoroindole: Contains the fluorine atom but lacks the nitrile group, affecting its reactivity and applications.
1-methylindole: Lacks both the fluorine and nitrile groups, leading to distinct chemical behavior.
Uniqueness
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .
属性
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMTYZBYGMAPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B1378455.png)
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)










